molecular formula C6H10N4 B3249382 N-(2-aminoethyl)pyridazin-3-amine CAS No. 193473-68-6

N-(2-aminoethyl)pyridazin-3-amine

Cat. No. B3249382
CAS RN: 193473-68-6
M. Wt: 138.17 g/mol
InChI Key: WADBRFVVWDZQLQ-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)pyridazin-3-amine is an organic compound that belongs to the class of amines . Amines are derivatives of ammonia in which one or more of the hydrogens has been replaced by an alkyl or aryl group . They are classified according to the number of alkyl or aryl groups attached to nitrogen .

Scientific Research Applications

Synthesis and Pharmacological Activity

  • A study highlights the synthesis of pyridazine derivatives and their potential antimicrobial activity against various microorganisms, suggesting the compound's relevance in developing antimicrobial agents (El-Mariah, Hosny, & Deeb, 2006).

Utility in Medicinal Chemistry

  • Research indicates the utility of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines, derived from aminomethylation reactions, in medicinal chemistry for their potential to adapt to the three-dimensional binding sites of biological targets (Schmid, Schühle, & Austel, 2006).

Role in SSAO Inhibitor Synthesis

  • N-(2-aminoethyl)pyridazin-3-amine derivatives have been synthesized and evaluated for their inhibitory activity against semicarbazide-sensitive amine oxidase (SSAO), indicating their potential role in developing SSAO inhibitors (Haider, Hochholdinger, Mátyus, & Wobus, 2010).

Contribution to Synthetic Organic Chemistry

  • The compound's derivatives have been used in palladium-catalyzed aminomethylamination, contributing to the synthesis of crucial building blocks in synthetic organic chemistry and the rapid synthesis of drugs like Alosetron (Li, Zhou, Yu, & Huang, 2017).

Applications in Preparing Hydrazino Acids

  • Research has been conducted on the efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives, indicating the compound's use in creating diverse functional groups in amino acids (Hannachi, Vidal, Mulatier, & Collet, 2004).

Safety and Hazards

The safety data sheet for a related compound, 3-Aminopyridazine, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

A recent study has shown that a composite aerogel made from Microcrystalline Cellulose/N-(2-aminoethyl)-3- Aminopropyl Methyl Dimethoxysilane (MCC/APMDS) has high adsorption capacity for formaldehyde, suggesting potential applications in air purification .

properties

IUPAC Name

N'-pyridazin-3-ylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c7-3-5-8-6-2-1-4-9-10-6/h1-2,4H,3,5,7H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADBRFVVWDZQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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